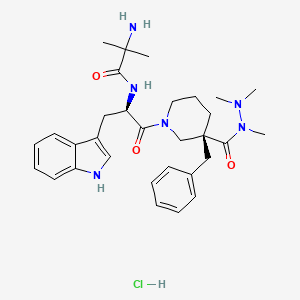

Anamorelin Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

See also: Anamorelin (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAEUWJFGTGGO-GHTUPXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235443 | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-00-7 | |

| Record name | Anamorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anamorelin Hydrochloride: A Deep Dive into its Mechanism of Action at the Ghrelin Receptor

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anamorelin (B1277382) hydrochloride is a novel, orally active, small-molecule ghrelin receptor agonist that has garnered significant attention for its therapeutic potential in treating cancer anorexia-cachexia syndrome (CACS).[1] By mimicking the action of the endogenous "hunger hormone" ghrelin, anamorelin stimulates the growth hormone secretagogue receptor type 1a (GHS-R1a), initiating a cascade of physiological effects that lead to increased appetite, body weight, and lean body mass.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of anamorelin hydrochloride at the ghrelin receptor, detailing its binding kinetics, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Binding Affinity and Functional Potency at the Ghrelin Receptor (GHS-R1a)

Anamorelin demonstrates high affinity and potent agonist activity at the GHS-R1a.[1] In vitro studies have quantified its binding affinity (Ki) and functional potency (EC50), showing comparable values to the endogenous ligand, ghrelin.

| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |

| This compound | 0.70[1] | 0.74[1] |

| Ghrelin | 0.58[1] | 0.67[1] |

Table 1: In Vitro Binding Affinity and Functional Potency of this compound and Ghrelin at the GHS-R1a.

Downstream Signaling Pathways

Activation of the GHS-R1a by anamorelin initiates a series of intracellular signaling events, primarily through G-protein coupling. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and metabolism.[2] The principal and most well-documented downstream effect of anamorelin's action is the stimulation of the growth hormone (GH) axis.

Binding of anamorelin to the GHS-R1a in the pituitary gland and hypothalamus triggers the release of GH.[4][5] This, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a key anabolic hormone that promotes muscle protein synthesis and contributes to the observed increases in lean body mass.[2][4]

Figure 1: Anamorelin's Signaling Pathway. This diagram illustrates the binding of anamorelin to the GHS-R1a, leading to the activation of downstream pathways and subsequent physiological effects.

Experimental Protocols

The characterization of anamorelin's mechanism of action has been achieved through a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay (for Ki determination):

-

Objective: To determine the binding affinity of anamorelin for the GHS-R1a.

-

Methodology:

-

Membrane preparations from cells engineered to express the human GHS-R1a (e.g., BHK cells) are used.[6]

-

A radiolabeled ligand for the GHS-R1a is incubated with the membrane preparations.

-

Increasing concentrations of unlabeled anamorelin are added to compete with the radioligand for binding to the receptor.

-

The amount of bound radioactivity is measured, and the concentration of anamorelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in determining the binding affinity (Ki) of anamorelin.

2. FLIPR (Fluorescent Imaging Plate Reader) Assay (for EC50 determination):

-

Objective: To measure the functional potency of anamorelin in activating the GHS-R1a.

-

Methodology:

-

Cells expressing the GHS-R1a (e.g., HEK293 cells) are loaded with a calcium-sensitive fluorescent dye.[1][4]

-

The GHS-R1a is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.

-

The FLIPR instrument measures the change in fluorescence intensity upon addition of anamorelin.

-

A dose-response curve is generated by testing a range of anamorelin concentrations, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.[1]

-

3. In Vitro GH Release Assay:

-

Objective: To directly measure the effect of anamorelin on GH secretion.

-

Methodology:

-

Primary pituitary cells from rats are isolated and cultured.[1]

-

The cells are incubated with varying concentrations of anamorelin.

-

The concentration of GH released into the culture medium is measured using an immunoassay (e.g., ELISA).[1]

-

This assay confirms the direct stimulatory effect of anamorelin on pituitary somatotrophs.

-

In Vivo Studies

1. Food Intake and Body Weight Studies in Rats:

-

Objective: To assess the in vivo efficacy of anamorelin on appetite and body weight.

-

Methodology:

-

Rats are administered anamorelin orally at various doses (e.g., 3, 10, or 30 mg/kg) or a vehicle control, typically once daily.[1][7]

-

Food intake and body weight are measured daily over a specified period (e.g., 6 days).[1]

-

Results typically show a dose-dependent increase in both food intake and body weight in the anamorelin-treated groups compared to the control group.[1]

-

2. GH and IGF-1 Secretion Studies in Animal Models:

-

Objective: To measure the in vivo effects of anamorelin on the GH/IGF-1 axis.

-

Methodology:

-

Animal models such as rats or pigs are administered a single or repeated oral dose of anamorelin.[1]

-

Blood samples are collected at various time points post-administration.

-

Plasma concentrations of GH and IGF-1 are measured using immunoassays.[1]

-

These studies demonstrate a dose-dependent increase in plasma GH levels following anamorelin administration, which is often followed by a subsequent increase in IGF-1 levels.[1]

-

| Parameter | Animal Model | Dosing | Key Findings |

| Food Intake | Rat | 3, 10, 30 mg/kg orally, daily for 6 days | Significant, dose-dependent increase at all dose levels compared to control.[1] |

| Body Weight | Rat | 3, 10, 30 mg/kg orally, daily for 6 days | Significant, dose-dependent increase at all dose levels compared to control.[1] |

| GH Secretion | Rat | Single oral dose of 3, 10, or 30 mg/kg | Dose-dependent increase in plasma GH levels.[1] |

| GH and IGF-1 Secretion | Pig | Single (3.5 mg/kg) or continuous (1 mg/kg/day) doses | Increases in GH and IGF-1 levels observed.[1] |

Table 2: Summary of In Vivo Effects of this compound.

Logical Relationship of Anamorelin's Action

The mechanism of action of anamorelin can be summarized as a logical progression from receptor binding to physiological outcomes.

Figure 3: Logical Flow of Anamorelin's Action. This diagram shows the cause-and-effect relationship from drug administration to the ultimate therapeutic outcomes.

Conclusion

This compound is a potent and selective ghrelin receptor agonist that effectively mimics the physiological actions of endogenous ghrelin. Its high binding affinity and functional potency at the GHS-R1a translate into robust downstream signaling, leading to the stimulation of the GH/IGF-1 axis and a direct impact on appetite centers in the brain. This dual mechanism of promoting anabolism and increasing food intake results in clinically significant increases in body weight and lean body mass. The comprehensive preclinical and clinical data underscore the well-characterized mechanism of action of anamorelin, supporting its development and use as a targeted therapy for cancer anorexia-cachexia syndrome.

References

- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. eurjanat.com [eurjanat.com]

- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appetite and food intake results from phase I studies of anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Downstream Signaling Pathways of Anamorelin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anamorelin (B1277382) Hydrochloride is a novel, orally active, and selective ghrelin receptor agonist.[1][2] As a ghrelin mimetic, it binds to the growth hormone secretagogue receptor (GHSR-1a), initiating a cascade of downstream signaling events.[3][4] This mechanism of action allows Anamorelin to stimulate appetite, increase body weight, and promote the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[4][5] These effects make it a promising therapeutic agent for conditions characterized by muscle wasting and anorexia, such as cancer cachexia.[2][4][5] This technical guide provides a detailed overview of the core downstream signaling pathways activated by Anamorelin, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathways of Anamorelin Hydrochloride

Anamorelin's primary pharmacological effect is mediated through the activation of the GHSR-1a, a G-protein-coupled receptor (GPCR).[3][6] Upon ligand binding, the GHSR-1a undergoes a conformational change, leading to the activation of several intracellular signaling cascades. The most well-characterized of these are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The PI3K/Akt/mTOR Pathway

Activation of the GHSR-1a by Anamorelin stimulates Gαq and Gαi/o proteins.[7][8] This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9][10] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B).[9] Once recruited to the cell membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[10]

Activated Akt is a crucial node in the signaling network, phosphorylating a multitude of downstream targets to promote cell growth, proliferation, and survival. A key substrate of Akt is mTOR, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTORC1 and mTORC2.[9][11] Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[9]

mTORC1 activation is a central event in promoting protein synthesis and cell growth. It achieves this by phosphorylating two main downstream effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of the ribosomal protein S6 and other components of the translational machinery, enhancing the translation of mRNAs that encode ribosomal proteins and elongation factors.

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[11]

Through the activation of the PI3K/Akt/mTOR pathway, Anamorelin promotes muscle protein synthesis, contributing to the increase in lean body mass observed in clinical studies.[12]

The MAPK/ERK Pathway

In addition to the PI3K/Akt pathway, GHSR-1a activation can also lead to the stimulation of the MAPK/ERK cascade.[6] This pathway is initiated by the G-protein-mediated activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

PKC can then activate the Ras/Raf/MEK/ERK signaling module. This cascade involves the sequential phosphorylation and activation of Ras, Raf, MEK1/2, and finally ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates various transcription factors, such as c-Fos and c-Jun. These transcription factors regulate the expression of genes involved in cell proliferation, differentiation, and survival. The activation of the MAPK/ERK pathway by Anamorelin may contribute to its effects on cell growth and the prevention of apoptosis in muscle cells.

Quantitative Data on Anamorelin's Effects

The following tables summarize quantitative data from preclinical and clinical studies on the effects of Anamorelin.

Table 1: In Vitro Activity of Anamorelin

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.70 nM | Cells expressing GHSR-1a | [13] |

| EC50 for GH Release | 1.5 nM | Rat pituitary cells | [13] |

Table 2: In Vivo Effects of Anamorelin in Animal Models

| Species | Dose | Duration | Effect | Magnitude of Change | Reference |

| Rat | 3, 10, 30 mg/kg (oral) | 6 days | Increased food intake | Dose-dependent increase | [13] |

| Rat | 3, 10, 30 mg/kg (oral) | Single dose | Increased plasma GH | 2.3 to 4.1-fold increase | [14] |

| Mouse | 10, 30 mg/kg/day | 30 days | Increased body weight | Significant increase vs. control | [15] |

Table 3: Clinical Effects of Anamorelin in Patients with Cancer Cachexia

| Study Population | Dose | Duration | Effect | Magnitude of Change | Reference |

| Cancer Cachexia | 50 mg/day | 12 weeks | Increased lean body mass | +1.89 kg (vs. -0.20 kg placebo) | [16] |

| NSCLC with Cachexia | 100 mg/day | 12 weeks | Increased body weight | Significant increase vs. placebo | [17] |

Experimental Protocols

Western Blotting for Phosphorylated Signaling Proteins (p-Akt, p-ERK)

This protocol describes a general workflow for assessing the activation of downstream signaling pathways by Anamorelin via Western blotting.

a. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., myotubes, neuronal cells) expressing GHSR-1a in appropriate growth medium.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time course (e.g., 5, 15, 30, 60 minutes).

b. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-Akt, anti-ERK) to normalize for protein loading.

In Vitro GH Release Assay

This protocol outlines a method to quantify the effect of Anamorelin on growth hormone secretion from pituitary cells.

a. Primary Pituitary Cell Culture:

-

Isolate anterior pituitary glands from rats.

-

Disperse the tissue into single cells using enzymatic digestion (e.g., with trypsin and DNase).

-

Plate the cells in a multi-well plate and culture for 48-72 hours to allow for recovery and attachment.

b. GH Release Experiment:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells in fresh serum-free medium for 1-2 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 4 hours).

-

Collect the culture medium from each well.

c. GH Quantification:

-

Measure the concentration of GH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Lyse the cells remaining in the wells to determine the total protein content for normalization of GH release.

-

Calculate the amount of GH released per microgram of cellular protein.

Conclusion

This compound exerts its therapeutic effects by activating the ghrelin receptor and stimulating key downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK cascades. These pathways converge to promote protein synthesis, cell proliferation, and survival, leading to clinically relevant outcomes such as increased lean body mass and appetite in patients with cachexia. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the molecular mechanisms of Anamorelin and develop related therapeutic strategies.

References

- 1. Anamorelin - Wikipedia [en.wikipedia.org]

- 2. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anamorelin for patients with cancer cachexia: an integrated analysis of two phase 2, randomised, placebo-controlled, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anamorelin Efficacy in Non-Small-Cell Lung Cancer Patients With Cachexia: Insights From ROMANA 1 and ROMANA 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Anamorelin Hydrochloride: A Technical Guide on its Impact on IGF-1 and IGFBP-3 Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anamorelin (B1277382) hydrochloride is a novel, orally active, selective ghrelin receptor agonist that has demonstrated significant effects on the growth hormone (GH) axis, leading to increases in insulin-like growth factor-1 (IGF-1) and insulin-like growth factor-binding protein-3 (IGFBP-3). This technical guide provides a comprehensive overview of the mechanism of action of anamorelin, its quantitative impact on IGF-1 and IGFBP-3 levels as documented in clinical and preclinical studies, and detailed experimental methodologies from key research. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Mechanism of Action: The Ghrelin-GH-IGF-1 Axis

Anamorelin mimics the action of ghrelin, an endogenous peptide hormone, by binding to and activating the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] This interaction initiates a signaling cascade that stimulates the secretion of growth hormone (GH) from the pituitary gland.[1][2][3] Subsequently, the elevated GH levels act on the liver and other peripheral tissues to increase the production of IGF-1 and its primary binding protein, IGFBP-3.[2][3] IGF-1 is a potent anabolic hormone that plays a crucial role in muscle growth and protein synthesis.[2][3]

The signaling pathway can be visualized as follows:

Quantitative Impact on IGF-1 and IGFBP-3 Levels

Multiple clinical trials have consistently demonstrated that anamorelin administration leads to a statistically significant increase in both IGF-1 and IGFBP-3 levels in both healthy volunteers and patients with cancer-related cachexia.

Studies in Healthy Volunteers

A double-blind, randomized, placebo-controlled study in healthy volunteers showed that anamorelin significantly increased IGF-1 and IGFBP-3 levels after 5-6 days of treatment compared to placebo.[4]

| Dose of Anamorelin | Change in IGF-1 | Change in IGFBP-3 | Reference |

| 25 mg daily | Sustained increases | Sustained increases | [4] |

| 50 mg daily | Sustained increases | Sustained increases | [4] |

| 75 mg daily | Sustained increases | Sustained increases | [4] |

Studies in Patients with Cancer Cachexia

Clinical trials in patients with cancer anorexia-cachexia syndrome (CACS) have also reported significant elevations in IGF-1 and IGFBP-3.

A multicenter, double-blind, placebo-controlled, crossover pilot study in 16 patients with cancer and cachexia who received 50 mg/day of anamorelin for 3 days showed the following changes:[5]

| Treatment | Mean Change in IGF-1 (ng/mL) | Mean Change in IGFBP-3 (µg/mL) | Reference |

| Anamorelin (50 mg/day) | +54.09 | +0.75 | [5] |

| Placebo | -3.56 | -0.19 | [5] |

A meta-analysis of five randomized controlled trials involving 1331 participants with cancer revealed a significant increase in both IGF-1 and IGFBP-3 levels with anamorelin treatment.[6]

| Outcome | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Reference |

| IGF-1 (ng/mL) | 51.16 | 41.42, 60.90 | [6] |

| IGFBP-3 (µg/mL) | 0.43 | 0.17, 0.68 | [6] |

Furthermore, a study in patients with metastatic urothelial carcinoma showed that anamorelin significantly elevated serum IGF-1 levels after 1 and 6 weeks of treatment compared to a control group.[7]

| Time Point | Change in IGF-1 (Anamorelin Group) (ng/mL) | Change in IGF-1 (Control Group) (ng/mL) | P-value | Reference |

| Week 1 | 167.3 | 29.0 | < .05 | [7] |

| Week 6 | 117.8 | 5.0 | < .05 | [7] |

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the effects of anamorelin on IGF-1 and IGFBP-3 levels.

Phase I Study in Healthy Volunteers

-

Study Design: Double-blind, randomized, placebo-controlled, dose-escalation study.[4]

-

Participants: 32 normal healthy volunteers.[4]

-

Intervention: Escalating daily doses of anamorelin (25, 50, and 75 mg) or placebo.[4]

-

Duration: 5-6 days of treatment.[4]

-

Hormone Analysis: Blood samples were collected to evaluate the effects on GH, IGF-1, and IGFBP-3, among other hormones. The specific assay methods for IGF-1 and IGFBP-3 are not detailed in the provided abstract but would typically involve immunoassays such as ELISA or chemiluminescence immunoassays.

Pilot Study in Cancer Cachexia Patients

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, crossover study.[5]

-

Participants: 16 patients with various cancers and cachexia.[5]

-

Intervention: Patients were randomly assigned to receive either anamorelin 50 mg/day or a placebo for a duration of 3 days.[5]

-

Washout Period: A washout period of 3 to 7 days was implemented before the treatments were switched.[5]

-

Assessments: Body weight, appetite, food intake, and levels of growth hormone (GH) were assessed.[5]

-

Hormone Analysis: Blood samples were collected to measure GH, IGF-1, and IGFBP-3 levels. As with other studies, the specific laboratory methods for IGF-1 and IGFBP-3 analysis were likely standardized immunoassays.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Portico [access.portico.org]

- 4. Pharmacodynamic hormonal effects of anamorelin, a novel oral ghrelin mimetic and growth hormone secretagogue in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of anamorelin, a novel, oral ghrelin mimetic, in patients with cancer-related cachexia: a multicenter, randomized, double-blind, crossover, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of anamorelin (ONO-7643) on cachexia in cancer patients: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Vitro Characterization of Anamorelin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anamorelin hydrochloride is a novel, orally active, and selective ghrelin receptor agonist that mimics the physiological effects of ghrelin, a key hormone in the regulation of appetite and energy balance. This technical guide provides an in-depth overview of the in-vitro characterization of Anamorelin, summarizing key quantitative data, detailing experimental protocols for its pharmacological assessment, and visualizing its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of ghrelin mimetics and related therapeutic areas.

Introduction

This compound is a potent agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the natural receptor for the orexigenic hormone ghrelin. By activating this receptor, Anamorelin stimulates appetite and food intake, and promotes the secretion of growth hormone (GH), which in turn stimulates the production of insulin-like growth factor 1 (IGF-1).[1][2] This dual action on appetite and anabolic pathways makes Anamorelin a promising therapeutic agent for the treatment of cancer-related anorexia-cachexia syndrome (CACS).[3] This guide focuses on the fundamental in-vitro pharmacological properties of Anamorelin that form the basis of its clinical potential.

Quantitative Pharmacological Data

The in-vitro activity of Anamorelin has been quantified through various assays to determine its binding affinity and functional potency at the GHS-R1a. The following tables summarize these key pharmacological parameters.

Table 1: GHS-R1a Binding Affinity of this compound

| Parameter | Value | Cell Line | Reference |

| Ki (nM) | 0.70 | HEK293 | [4] |

| IC50 (nM) | 0.69 | Not Specified | [5][6] |

Ki: Inhibitory constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration.

Table 2: GHS-R1a Functional Agonist Potency of this compound

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 (nM) | 0.74 | Calcium Mobilization (FLIPR) | HEK293 | [5][6] |

| EC50 (nM) | 1.5 | GH Release | Rat Pituitary Cells | [5][6] |

EC50: Half-maximal effective concentration, a measure of functional potency.

Signaling Pathways and Mechanism of Action

Anamorelin exerts its effects by binding to and activating the GHS-R1a, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events that lead to its physiological effects.

GHS-R1a Signaling Cascade

Upon binding of Anamorelin to the GHS-R1a, the receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular calcium is a key signaling event that can be measured in functional assays.[2]

Furthermore, activation of the GHS-R1a stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and survival.[1] In the pituitary gland, this signaling cascade ultimately leads to the secretion of Growth Hormone (GH).[1][2]

Anamorelin Signaling Pathway via GHS-R1a.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize Anamorelin are provided below.

Radioligand Binding Assay for Ki Determination

This assay measures the ability of Anamorelin to compete with a radiolabeled ligand for binding to the GHS-R1a.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant GHS-R1a are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.

-

Cells are harvested at 80-90% confluency.

-

The cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).[3] Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay Protocol:

-

The assay is performed in a 96-well plate.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., [125I]-His9-ghrelin, at a concentration near its Kd).

-

Increasing concentrations of unlabeled this compound or a reference compound.

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

-

For determination of non-specific binding, a high concentration of a non-radiolabeled GHS-R1a ligand is added. Total binding is determined in the absence of a competitor.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[3]

-

The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the concentration of Anamorelin that inhibits 50% of the specific binding of the radioligand (IC50).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay.

FLIPR Calcium Mobilization Assay for EC50 Determination

This functional assay measures the ability of Anamorelin to stimulate an increase in intracellular calcium via GHS-R1a activation.

-

Cell Culture and Plating:

-

HEK293 cells expressing GHS-R1a are cultured as described in section 4.1.1.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to 80-90% confluency.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

The incubation is typically carried out for 30-60 minutes at 37°C. Some protocols may require a probenecid (B1678239) solution to prevent dye leakage from the cells.

-

-

FLIPR Assay Protocol:

-

The dye-loaded cell plate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

A baseline fluorescence reading is taken.

-

The instrument's integrated liquid handler adds varying concentrations of this compound to the wells.

-

Fluorescence is continuously monitored in real-time to detect the increase in intracellular calcium concentration following compound addition.

-

-

Data Analysis:

-

The change in fluorescence intensity is plotted against the concentration of Anamorelin.

-

A dose-response curve is generated using non-linear regression to determine the EC50 value.

-

In-Vitro Growth Hormone Release Assay

This assay directly measures the ability of Anamorelin to stimulate the secretion of GH from primary pituitary cells.

-

Primary Rat Pituitary Cell Isolation and Culture:

-

Anterior pituitary glands are dissected from rats.[5]

-

The tissue is minced and enzymatically digested (e.g., with trypsin and DNase I) to obtain a single-cell suspension.

-

The cells are washed and resuspended in culture medium (e.g., DMEM with 10% FBS).

-

Cells are seeded into multi-well plates and cultured for 2-3 days to allow for recovery and attachment.

-

-

GH Release Assay Protocol:

-

The culture medium is replaced with a serum-free medium, and the cells are pre-incubated for a short period.

-

The medium is then replaced with fresh serum-free medium containing various concentrations of this compound or a control substance.

-

The cells are incubated for a defined period (e.g., 15-60 minutes) at 37°C.

-

At the end of the incubation, the supernatant (culture medium) is collected.

-

-

GH Quantification:

-

Data Analysis:

-

The amount of GH released is plotted against the concentration of Anamorelin.

-

A dose-response curve is generated to determine the EC50 for GH release.

-

Conclusion

The in-vitro characterization of this compound demonstrates its high affinity and potent agonist activity at the GHS-R1a. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible pharmacological evaluation of Anamorelin and other ghrelin receptor modulators. The visualization of the signaling pathway provides a clear understanding of its mechanism of action at the cellular level. This comprehensive in-vitro profile supports the rationale for the clinical development of Anamorelin as a therapeutic agent for conditions characterized by anorexia and muscle wasting.

References

- 1. byabscience.com [byabscience.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. ebiohippo.com [ebiohippo.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An in-depth Technical Guide on the Synthesis and Chemical Properties of Anamorelin Hydrochloride

Introduction: Anamorelin (B1277382) Hydrochloride (also known as ONO-7643, RC-1291) is a non-peptide, orally active, and selective agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] It mimics the effects of ghrelin, a natural hormone primarily produced in the stomach, to stimulate appetite, food intake, and the release of growth hormone.[3] Developed for the treatment of cancer anorexia-cachexia syndrome (CACS), Anamorelin has been shown to increase lean body mass, overall body weight, and appetite in patients.[4][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway, its mechanism of action, and key experimental protocols for its analysis.

Chemical and Physical Properties

Anamorelin Hydrochloride is a white to off-white, hygroscopic solid.[5] Its structure features two chiral centers, with the active substance possessing the R,R absolute configuration.[5] The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₃ClN₆O₃ | [6][7] |

| Molecular Weight | 583.2 g/mol | [6][7][8] |

| IUPAC Name | 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | [6][7] |

| CAS Number | 861998-00-7 | [6][7] |

| Appearance | White to off-white hygroscopic solid | [5] |

| pKa | 7.79 | [5] |

| Partition Coefficient (LogP) | 2.98 | [5] |

| Solubility | Freely soluble in water, methanol, ethanol (B145695); sparingly soluble in acetonitrile (B52724); practically insoluble in ethyl acetate (B1210297), isopropyl acetate, n-heptane. | [5] |

| Aqueous Solubility | 50 mg/mL (85.74 mM) | [8] |

| DMSO Solubility | Up to 100 mg/mL (171.47 mM) | [9] |

| EC₅₀ | 0.74 nM (for ghrelin receptor) | [2][8] |

Synthesis of this compound

The synthesis of Anamorelin is a multi-step process involving the preparation of key intermediates, their subsequent coupling to form the anamorelin free base, and the final conversion to the stable hydrochloride salt. A critical aspect of the final step is controlling the stoichiometry to produce the monohydrochloride form, which has greater stability than the dihydrochloride (B599025) salt.[10]

Experimental Workflow for Anamorelin Synthesis

Caption: A simplified workflow for the multi-step synthesis of this compound.

Experimental Protocols

Part A: Synthesis of Key Intermediates [11]

-

Synthesis of Trimethylhydrazine intermediate (19.3): 2,2-Dimethylhydrazine is treated with ethyl formate. The resulting N-formyl-dimethylhydrazine is subsequently reduced using lithium aluminum hydride (LiAlH₄) to yield the trimethylhydrazine product, which is isolated as a solution in 1,4-dioxane.

-

Synthesis of Chiral Acid intermediate (19.7):

-

Ethyl nipecotate is first protected as an N-Boc derivative.

-

An enolate is formed using lithium diisopropylamide (LDA) at low temperature, followed by the addition of benzyl bromide.

-

The resulting ester is saponified to generate the corresponding carboxylic acid.

-

Chiral resolution of the racemic acid is achieved by adding R-(+)-1-phenethylamine in ethyl acetate to selectively crystallize the desired (R)-enantiomer.

-

Part B: Assembly of Anamorelin Free Base [11]

-

Formation of Acyl Hydrazide (19.8): The chiral acid intermediate (19.7) is activated by converting it to its acid chloride using oxalyl chloride and a catalytic amount of DMF. This is then reacted with the trimethylhydrazine intermediate (19.3) solution to form the acyl hydrazide. Note: Standard peptide coupling reagents like EDCI, CDI, and T3P were found to be ineffective for this transformation.

-

Formation of Dipeptide Acid (19.12): Two appropriate amino acid precursors are coupled under standard peptide coupling conditions, followed by saponification with NaOH to yield the dipeptide acid.

-

Final Coupling and Deprotection: The dipeptide acid (19.12) is coupled with the amine derived from the acyl hydrazide (19.8). The N-Boc protecting group is then removed using methanesulfonic acid in ethanol or methanol. The reaction is quenched with aqueous KOH, and the anamorelin free base is crystallized from the solution.

Part C: Formation of this compound

-

Controlled Salt Formation: The isolated anamorelin free base is dissolved in an organic solvent such as isopropyl acetate.[12][13]

-

A stoichiometric amount of aqueous hydrochloric acid (molar ratio of HCl to free base ≤ 1:1) is added to the solution.[10][12] This controlled addition is crucial to prevent the formation of the less stable dihydrochloride salt.

-

The mixture forms two phases: an organic phase and an aqueous phase containing the anamorelin monohydrochloride.

-

The aqueous phase is separated from the organic phase.[12][13]

-

Isolation: The final this compound product is isolated from the aqueous phase, often via spray drying, to yield a solid with a controlled chloride content and high purity (>99%).[12][13]

Mechanism of Action and Signaling Pathway

Anamorelin functions as a ghrelin mimetic, binding to and activating the growth hormone secretagogue receptor type 1a (GHSR1a).[4][3] This interaction initiates a cascade of physiological responses that counter the effects of cachexia.

-

Central Nervous System Effects: In the hypothalamus, activation of GHSR1a stimulates orexigenic (appetite-stimulating) pathways, leading to increased appetite and food intake.[4][14]

-

Endocrine Effects: In the pituitary gland, GHSR1a stimulation triggers the pulsatile release of growth hormone (GH).[4][3][15] GH then acts on the liver and other tissues to increase the production of insulin-like growth factor 1 (IGF-1).[4][3][15]

-

Anabolic Effects: Both GH and IGF-1 are potent anabolic hormones. They act on skeletal muscle to promote protein synthesis and inhibit protein degradation, resulting in an increase in lean body mass.[4][3] The phosphoinositide 3-kinase (PI3K)/Akt pathway is a key intracellular signaling cascade activated by GHSR1a that mediates these cellular growth and survival effects.[3]

-

Anti-inflammatory Effects: Anamorelin may also reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in the pathogenesis of cancer cachexia.[3][6]

Anamorelin Signaling Pathway Diagram

Caption: The signaling cascade initiated by Anamorelin binding to the GHSR1a receptor.

Analytical and Experimental Methodologies

Protocol 1: Structural Elucidation and Purity Analysis

This protocol outlines the general methods used to confirm the structure and purity of Anamorelin HCl.[5]

-

Objective: To verify the chemical structure, purity, and chiral configuration of synthesized Anamorelin HCl.

-

Materials: Anamorelin HCl sample, appropriate deuterated solvents (e.g., DMSO-d₆, D₂O) for NMR, KBr for FT-IR, HPLC-grade solvents (acetonitrile, water), and reference standards.

-

Instrumentation: NMR Spectrometer (¹H and ¹³C), Mass Spectrometer (MS), FT-IR Spectrometer, UV-Vis Spectrophotometer, Elemental Analyzer, High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column.

-

Methodology:

-

Structural Confirmation:

-

NMR: Dissolve the sample in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework.

-

MS: Analyze the sample to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

FT-IR: Acquire an infrared spectrum to identify characteristic functional groups.

-

Elemental Analysis: Determine the elemental composition (C, H, N, Cl) to verify the empirical formula.

-

-

Purity and Chiral Analysis (HPLC): [5][16]

-

System: HPLC with a C18 column (e.g., 250 mm x 4.6 mm).

-

Mobile Phase: An isocratic mixture of aqueous buffer (e.g., 0.5% potassium dihydrogen phosphate, pH 4.5) and acetonitrile (e.g., 61:39 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Chiral HPLC: Utilize a suitable chiral stationary phase column to separate the R,R enantiomer from other stereoisomers and confirm the chiral purity.

-

Analysis: Calculate purity based on the area normalization method. The purity should be >99%.

-

-

Protocol 2: In Vitro Ghrelin Receptor Agonist Assay

This protocol describes a cell-based assay to determine the functional agonist activity of Anamorelin at the GHSR1a receptor.[1][2]

-

Objective: To measure the half-maximal effective concentration (EC₅₀) of Anamorelin.

-

Materials: HEK293 cells stably expressing the human GHSR1a receptor, cell culture medium, Anamorelin HCl, a fluorescent calcium indicator dye, and a plate reader (e.g., FLIPR).

-

Methodology:

-

Cell Culture: Culture the GHSR1a-expressing HEK293 cells in appropriate flasks until confluent.

-

Plating: Seed the cells into 96-well or 384-well microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. GHSR1a is a G-protein coupled receptor that signals via an increase in intracellular calcium.

-

Compound Preparation: Prepare a serial dilution of Anamorelin HCl in an appropriate assay buffer.

-

FLIPR Assay:

-

Place the cell plate into the fluorescent imaging plate reader (FLIPR).

-

Add the diluted Anamorelin solutions to the wells.

-

Monitor the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium upon receptor activation.

-

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the Anamorelin concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 3: In Vitro Growth Hormone Secretion Assay

This protocol evaluates the ability of Anamorelin to stimulate GH release from primary pituitary cells.[1][2]

-

Objective: To measure the dose-dependent effect of Anamorelin on GH secretion.

-

Materials: Primary pituitary cells isolated from rats, cell culture medium, Anamorelin HCl, and a Growth Hormone ELISA kit.

-

Methodology:

-

Cell Isolation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.

-

Cell Culture: Plate the primary pituitary cells in multi-well plates and allow them to recover for 48-72 hours.

-

Stimulation: Wash the cells and replace the medium with a serum-free medium containing various concentrations of Anamorelin HCl (e.g., 0.01 nM to 10 µM). Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 15 minutes to 1 hour) at 37°C.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

GH Quantification: Measure the concentration of growth hormone in the supernatant using a validated ELISA kit.

-

Data Analysis: Plot the measured GH concentration against the Anamorelin concentration to determine the dose-response relationship and calculate potency (EC₅₀).

-

References

- 1. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C31H43ClN6O3 | CID 16072155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | GHSR | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. EP2838892A1 - Methods of producing this compound having controlled chloride content - Google Patents [patents.google.com]

- 11. How is Anamorelin Monohydrochloride synthesised?_Chemicalbook [chemicalbook.com]

- 12. US10905737B2 - Methods of producing this compound having controlled chloride content - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Oncology Update: Anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

Anamorelin Hydrochloride for Cancer-Induced Cachexia: A Technical Guide for Researchers

Introduction

Cancer cachexia is a debilitating multifactorial syndrome characterized by a progressive loss of skeletal muscle mass and fat, which cannot be fully reversed by conventional nutritional support.[1][2] This condition leads to progressive functional impairment, reduced tolerance to cancer treatments, and is a major cause of morbidity and mortality in cancer patients.[1][3][4] Anamorelin (B1277382) hydrochloride (also known as ONO-7643) is a novel, orally active, and selective ghrelin receptor agonist that has been developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[1][5][6] By mimicking the effects of ghrelin, the "hunger hormone," anamorelin stimulates multiple pathways that regulate appetite, body weight, lean body mass, and metabolism.[1][7][8] This technical guide provides an in-depth overview of anamorelin, summarizing key preclinical and clinical data, experimental protocols, and the underlying signaling pathways for researchers and drug development professionals.

Core Mechanism of Action

Anamorelin functions as a potent agonist for the growth hormone secretagogue receptor (GHSR-1a), the endogenous receptor for ghrelin.[2][7] Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, plays a crucial role in energy homeostasis.[2] Anamorelin mimics ghrelin's action, binding to and activating GHSR-1a in the brain, particularly the hypothalamus, which is a key region for appetite regulation.[7][9][10]

This activation initiates a cascade of downstream signaling events:

-

Appetite Stimulation: Activation of GHSR-1a in the hypothalamus stimulates orexigenic (appetite-stimulating) neurons, leading to increased hunger and food intake.[7][9][10]

-

Growth Hormone (GH) Secretion: Anamorelin stimulates the pituitary gland to release Growth Hormone (GH).[7][11]

-

IGF-1 Production: GH, in turn, promotes the production of Insulin-like Growth Factor 1 (IGF-1) in the liver and other tissues.[7] IGF-1 is a potent anabolic hormone that fosters muscle growth (protein synthesis) and inhibits muscle breakdown (proteolysis).[7]

-

Anti-inflammatory Effects: Ghrelin possesses anti-inflammatory properties, and by mimicking its action, anamorelin may help to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, which are implicated in the pathogenesis of cachexia.[7]

Data Presentation

Pharmacokinetic and Pharmacodynamic Profile

Anamorelin is an orally active small molecule with a longer half-life than endogenous ghrelin, making it suitable for once-daily dosing.[1][5]

| Parameter | Value | Reference |

| Mechanism | Selective Ghrelin Receptor (GHSR-1a) Agonist | [5][7] |

| Administration | Oral | [5][12] |

| Half-life (t½) | ~7 hours | [1][5] |

| Absorption | Rapidly absorbed; peak concentrations at 30-45 min and 2-4 hours | [13] |

| EC₅₀ (Agonist Activity) | 0.74 nM | [1][2][5] |

| Kᵢ (Binding Affinity) | 0.70 nM | [5] |

| Primary Elimination | Feces (92%) | [13] |

Table 1: Pharmacokinetic & Pharmacodynamic Profile of Anamorelin.

Preclinical Efficacy Data

Preclinical studies in animal models demonstrated anamorelin's dose-dependent effects on appetite, body weight, and growth hormone secretion.[5][12]

| Model | Dose | Effect on Food Intake | Effect on Body Weight | Effect on Plasma GH | Reference |

| Rat | 3 mg/kg (oral, daily) | Significant increase vs. control | Significant increase vs. control | 2.3-fold max increase | [1][2][5][12] |

| Rat | 10 mg/kg (oral, daily) | Significant increase vs. control | Significant increase vs. control | Significant increase | [2][5][12] |

| Rat | 30 mg/kg (oral, daily) | Significant increase vs. control | Significant increase vs. control | 4.1-fold max increase | [1][2][5][12] |

| Pig | 3.5 mg/kg (single dose) | - | - | Increase in GH | [5][12] |

| Pig | 1 mg/kg/day (continuous) | - | - | Increase in IGF-1 | [5][12] |

Table 2: Summary of Preclinical Efficacy in Animal Models.

Clinical Efficacy Data: The ROMANA Trials

The efficacy and safety of anamorelin were primarily evaluated in two large, randomized, double-blind, placebo-controlled Phase III trials: ROMANA 1 (NCT01387269) and ROMANA 2.[3][14][15] These studies enrolled patients with unresectable stage III/IV non-small cell lung cancer (NSCLC) and cachexia.[3][14][15]

| Endpoint (at 12 Weeks) | ROMANA 1 (n=484) | ROMANA 2 (n=495) | Reference |

| Anamorelin (100 mg) | Placebo | Anamorelin (100 mg) | |

| Median Change in Lean Body Mass (kg) | +1.10 | -0.44 | +0.65 |

| Mean Change in Body Weight (kg) | +2.20 | +0.14 | +0.95 |

| Anorexia/Cachexia Symptoms (FAACT-A/CS) | Significantly improved | - | Significantly improved |

| Handgrip Strength | No significant improvement | - | No significant improvement |

Table 3: Key Efficacy Outcomes from ROMANA 1 & ROMANA 2 Phase III Trials.

Safety and Tolerability

Anamorelin has been shown to be generally well-tolerated in clinical trials.[1][16] The most common adverse drug reactions (ADRs) are related to its metabolic effects.

| Adverse Drug Reaction | Incidence | Reference |

| Hyperglycemia / Increased HbA1c | Most frequent drug-related ADR | [11][14][16] |

| Nausea | Common | [14][15] |

| Constipation | 5.0% | [16] |

| Peripheral Edema | 5.0% | [16] |

Table 4: Common Adverse Drug Reactions (ADRs) in Anamorelin Clinical Trials.

Experimental Protocols

Preclinical In Vivo Efficacy Protocol (Rat Model)

This protocol is a synthesized representation based on published preclinical studies.[5][12]

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimation: Animals are housed in individual cages under controlled temperature and a 12-hour light/dark cycle for at least one week prior to the experiment.

-

Grouping and Randomization: Rats are randomized into vehicle control and anamorelin treatment groups (e.g., 3, 10, and 30 mg/kg).

-

Drug Administration: Anamorelin HCl or vehicle is administered orally via gavage, once daily for a period of 6-7 days.

-

Measurements:

-

Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.

-

Body Weight: Animals are weighed daily at the same time.

-

Pharmacodynamics (GH Response): For GH assessment, a separate cohort of animals receives a single oral dose. Blood samples are collected serially (e.g., at baseline, 0.5, 1, 2, 4, and 6 hours post-dose) via a cannulated vein. Plasma is separated by centrifugation and stored at -80°C until analysis for GH concentrations using a validated immunoassay.

-

-

Data Analysis: Changes in cumulative food intake and body weight are analyzed using repeated-measures ANOVA. The area under the curve (AUC) for GH concentration is calculated and compared between groups using one-way ANOVA followed by a post-hoc test.

Clinical Trial Protocol Synopsis (ROMANA 1 & 2)

This protocol is a summary based on the design of the ROMANA 1 and 2 Phase III trials.[17]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.

-

Patient Population - Inclusion Criteria:

-

Intervention:

-

Treatment Arm: Anamorelin HCl 100 mg, taken orally once daily for 12 weeks.

-

Control Arm: Matching placebo, taken orally once daily for 12 weeks.

-

-

Primary Endpoints (Co-primary):

-

Change in Lean Body Mass (LBM): Measured from baseline to 12 weeks using dual-energy X-ray absorptiometry (DXA).

-

Change in Handgrip Strength (HGS): Measured from baseline to 12 weeks using a hand dynamometer.

-

-

Secondary Endpoints:

-

Assessments: Efficacy and safety assessments are performed at screening, baseline, and at regular intervals throughout the 12-week treatment period and a follow-up period.

-

Statistical Analysis: The primary efficacy analysis is based on the modified intent-to-treat (MITT) population, using an analysis of covariance (ANCOVA) model to compare the change from baseline between the anamorelin and placebo groups.

Context: Signaling in Cancer Cachexia

Cancer cachexia involves a complex interplay of tumor-host interactions, systemic inflammation, and metabolic disturbances.[4][18] The loss of muscle mass is driven by an imbalance between protein synthesis and degradation.[18][19]

-

Catabolic Pathways: Pro-inflammatory cytokines (e.g., TNF-α, IL-6) activate catabolic signaling, primarily through the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal system, which tag proteins for degradation.[18][19]

-

Anabolic Resistance: In cachexia, anabolic signaling pathways like the mTOR pathway, which are crucial for protein synthesis, are often repressed or blunted, leading to a state of "anabolic resistance".[18][19]

Anamorelin's therapeutic rationale is to counteract this catabolic state by providing a strong anabolic and appetite-stimulating signal, thereby shifting the balance back towards muscle and protein accretion.

Regulatory Status and Future Directions

In January 2021, anamorelin was approved in Japan for the treatment of cancer cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer.[16][20] However, the European Medicines Agency (EMA) recommended refusal of marketing authorization in 2017, concluding that the effect on lean body mass was marginal and there was no proven benefit on handgrip strength or quality of life.[6][11][20]

Future research is needed to:

-

Determine the optimal patient populations who would benefit most from anamorelin.

-

Investigate the long-term safety and efficacy of the drug.[1]

-

Explore the potential synergistic effects of anamorelin when combined with other interventions, such as nutritional support and physical exercise.[1][21]

-

Clarify its impact on physical function and patient quality of life, which are critical endpoints in cachexia treatment.

Anamorelin hydrochloride represents a targeted pharmacological approach to combatting cancer-induced cachexia by acting as a ghrelin receptor agonist. It has consistently demonstrated efficacy in increasing lean body mass, body weight, and appetite in patients with CACS, particularly in the context of NSCLC.[1][14][22] While its effect on muscle function remains an area of debate, the data from extensive preclinical and clinical research provide a solid foundation for its use and for further investigation into its role in the multifaceted management of this devastating syndrome. This guide summarizes the core technical information necessary for researchers to understand and build upon the existing body of work on anamorelin.

References

- 1. This compound for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anamorelin - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. onclive.com [onclive.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An open-label clinical trial of the effects of age and gender on the pharmacodynamics, pharmacokinetics and safety of the ghrelin receptor agonist anamorelin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciencedaily.com [sciencedaily.com]

- 15. ESMO 2014: Anamorelin improves appetite and body mass in non-small cell lung cancer with cancer anorexia-cachexia - ecancer [ecancer.org]

- 16. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Cancer cachexia: Pathophysiology and association with cancer-related pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer cachexia: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The regulatory approval of anamorelin for treatment of cachexia in patients with non‐small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer in Japan: facts and numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound for the treatment of cancer-anorexia-cachexia in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anamorelin in the Management of Cancer Cachexia: Clinical Efficacy, Challenges, and Future Directions | Anticancer Research [ar.iiarjournals.org]

Anamorelin Hydrochloride: A Technical Guide to its Role in Appetite Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anamorelin (B1277382) hydrochloride is a novel, orally active, and selective ghrelin receptor agonist that has demonstrated significant efficacy in stimulating appetite and increasing lean body mass in patients with cancer-related anorexia-cachexia syndrome (CACS). This technical guide provides an in-depth overview of anamorelin's mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols from pivotal studies, and visualizations of its signaling pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and supportive care.

Introduction

Cancer anorexia-cachexia syndrome is a multifactorial condition characterized by a progressive loss of skeletal muscle mass and fat, accompanied by a significant reduction in appetite.[1][2] This debilitating syndrome is associated with a decreased quality of life, poor response to therapy, and reduced survival.[1][2] Anamorelin hydrochloride mimics the action of ghrelin, the endogenous "hunger hormone," by binding to and activating the growth hormone secretagogue receptor (GHSR-1a).[3][4] This activation stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), leading to anabolic effects and an increase in appetite.[3][4] This guide delves into the technical aspects of anamorelin's function and the scientific evidence supporting its clinical use.

Mechanism of Action and Signaling Pathway

Anamorelin's primary mechanism of action is the activation of the GHSR-1a.[3][4] This G-protein coupled receptor is predominantly expressed in the anterior pituitary and hypothalamus, key areas for regulating appetite and metabolism.[5][6][7] Upon binding, anamorelin induces a conformational change in the receptor, initiating a downstream signaling cascade.

The GHSR-1a primarily signals through the Gαq/11 protein, which in turn activates phospholipase C (PLC).[5][7][8][9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is believed to be a key contributor to the stimulation of GH release.[5][7][8]

Furthermore, evidence suggests that GHSR-1a activation by anamorelin also engages the PI3K/Akt/mTOR pathway, a critical regulator of muscle protein synthesis and hypertrophy.[6] The increase in GH and subsequently IGF-1 plays a significant role in activating this pathway, leading to increased muscle mass.[6]

References

- 1. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ghrelin: much more than a hunger hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

Anamorelin Hydrochloride: A Comprehensive Technical Review of its Impact on Lean Body Mass

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anamorelin (B1277382) hydrochloride, a novel, orally active ghrelin receptor agonist, has emerged as a promising therapeutic agent for the management of cancer anorexia-cachexia syndrome (CACS). This debilitating condition, characterized by a significant loss of lean body mass (LBM) and adipose tissue, is associated with reduced physical function, decreased tolerance to anti-cancer treatments, and increased mortality. This technical guide provides an in-depth analysis of the pharmacological profile of anamorelin hydrochloride, with a specific focus on its mechanism of action and its clinically demonstrated effects on lean body mass. We will delve into the pivotal clinical trial data, detailed experimental protocols, and the underlying signaling pathways that mediate its anabolic effects.

Introduction

Cancer anorexia-cachexia is a multifactorial syndrome defined by the progressive loss of skeletal muscle mass (with or without fat mass loss) that cannot be fully reversed by conventional nutritional support and leads to progressive functional impairment.[1] this compound (also known as ONO-7643) mimics the action of ghrelin, an endogenous peptide hormone primarily produced by the stomach.[2][3] Ghrelin plays a crucial role in the regulation of appetite, energy balance, and body composition. By binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), anamorelin stimulates multiple downstream pathways that collectively promote an anabolic state, leading to increases in appetite, body weight, and, most critically, lean body mass.[1][2][3]

Mechanism of Action: The Ghrelin Signaling Pathway

Anamorelin exerts its effects by acting as an agonist at the GHSR-1a.[2][4] This G-protein coupled receptor is expressed in various tissues, including the hypothalamus and pituitary gland.[5][6] The binding of anamorelin to GHSR-1a initiates a cascade of intracellular signaling events that culminate in the stimulation of growth hormone (GH) secretion from the pituitary gland.[1][2]

The released GH then travels to the liver and other peripheral tissues, where it stimulates the production of insulin-like growth factor 1 (IGF-1).[1][2] Both GH and IGF-1 are potent anabolic hormones that promote muscle protein synthesis and inhibit protein degradation, thereby contributing to an increase in lean body mass.[2]

Beyond the GH/IGF-1 axis, activation of the GHSR-1a in the hypothalamus also stimulates appetite and food intake by modulating the activity of orexigenic neurons.[5][7] The downstream signaling of GHSR-1a activation is complex and involves multiple pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell growth and survival.[2][7][8]

Anamorelin's mechanism of action on lean body mass.

Clinical Efficacy: The ROMANA Trials

The clinical development program for this compound in cancer-associated cachexia is highlighted by two pivotal, randomized, double-blind, placebo-controlled, phase III trials: ROMANA 1 and ROMANA 2.[9][10][11][12] These studies evaluated the efficacy and safety of anamorelin in patients with advanced non-small cell lung cancer (NSCLC) and cachexia.

Quantitative Data Summary

The primary efficacy endpoint in both ROMANA 1 and ROMANA 2 was the change in lean body mass from baseline over 12 weeks.[9][10] The results from these trials consistently demonstrated a statistically significant increase in LBM in patients treated with anamorelin compared to placebo.[9][10][12][13][14]

| Trial | Treatment Group | Number of Patients | Median Change in Lean Body Mass (kg) over 12 weeks | 95% Confidence Interval (CI) | p-value |

| ROMANA 1 | Anamorelin (100 mg) | 323 | 1.10[9] | 0.76 to 1.42[9] | <0.0001[9][13] |

| Placebo | 161 | -0.44[9] | -0.88 to 0.20[9] | ||

| ROMANA 2 | Anamorelin (100 mg) | 330 | 0.75[9] | 0.51 to 1.00[9] | <0.0001[10] |

| Placebo | 165 | -0.96[9] | -1.27 to -0.46[9] |

Table 1: Change in Lean Body Mass in the ROMANA 1 and ROMANA 2 Trials[9][10][13]

In addition to the increase in LBM, anamorelin treatment also led to a significant increase in total body weight.[9][12][15] However, it is important to note that there was no significant difference in handgrip strength, a measure of muscle function, between the anamorelin and placebo groups in either study.[9][10][15]

A pooled, post-hoc analysis of the ROMANA trials was conducted to assess the response to anamorelin in malnourished patients with a BMI below 20 kg/m ².[16] This analysis suggested that these patients responded well to anamorelin, particularly in terms of fatigue improvement.[16]

Experimental Protocols

The ROMANA 1 and ROMANA 2 trials were identically designed, multicenter, international studies.[10]

Study Population

The trials enrolled patients with unresectable stage III or IV non-small cell lung cancer who had experienced cachexia, defined as a weight loss of 5% or more within the previous six months or a body mass index (BMI) of less than 20 kg/m ².[9][10] Patients were permitted to receive concurrent chemotherapy during the study.[9]

Study Design and Treatment

Patients were randomized in a 2:1 ratio to receive either 100 mg of this compound or a matching placebo, administered orally once daily for 12 weeks.[9][10]

Experimental workflow of the ROMANA clinical trials.

Lean Body Mass Measurement

The primary method for assessing lean body mass in the ROMANA trials was dual-energy X-ray absorptiometry (DXA).[9][17] DXA is a well-established and validated technique for measuring body composition, providing estimates of bone mineral content, fat mass, and lean soft tissue mass.[17][18] The procedure involves a whole-body scan with low-dose X-rays at two different energy levels. The differential attenuation of the X-rays by different tissues allows for the quantification of the various body components. To ensure accuracy and consistency, standardized procedures for patient positioning and scan analysis were implemented across all study sites.[17]

Safety and Tolerability

Anamorelin was generally well-tolerated in the ROMANA trials.[9][12][13] The incidence of serious drug-related adverse events was low, affecting less than 3% of patients.[9][13] The most common grade 3-4 adverse event reported was hyperglycemia.[10]

Conclusion